(S)-2-((benzyloxy)methyl)morpholine
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Overview
Description
(S)-2-((benzyloxy)methyl)morpholine is a chiral morpholine derivative characterized by the presence of a benzyloxy group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((benzyloxy)methyl)morpholine typically involves the reaction of morpholine with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of benzyl alcohol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((benzyloxy)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy morpholine oxides, while reduction can produce hydroxymethyl morpholine derivatives.
Scientific Research Applications
(S)-2-((benzyloxy)methyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: In industrial chemistry, it can be used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((benzyloxy)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity and selectivity, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the benzyloxy group.
N-Methylmorpholine: A derivative with a methyl group instead of a benzyloxy group.
Piperazine: A structurally similar compound with a different ring system.
Uniqueness
(S)-2-((benzyloxy)methyl)morpholine is unique due to its chiral nature and the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(2S)-2-(phenylmethoxymethyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)9-14-10-12-8-13-6-7-15-12/h1-5,12-13H,6-10H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMONFJPVVMPUTF-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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